molecular formula C28H38N6O11 B1334752 Ac-Ile-Glu-Pro-Asp-PNA CAS No. 216757-29-8

Ac-Ile-Glu-Pro-Asp-PNA

Cat. No.: B1334752
CAS No.: 216757-29-8
M. Wt: 634.6 g/mol
InChI Key: YXEIIOVAGGAMCZ-NYMCBPKFSA-N
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Biochemical Analysis

Biochemical Properties

Ac-Ile-Glu-Pro-Asp-pNA is primarily used as a substrate for granzyme B and caspase-8 . These enzymes preferentially bind and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence present in this compound . The catalytic activity of these enzymes is indirectly measured by detecting the release of p-nitroaniline (pNA), which is measured by the optical density (OD) at 405 nm .

Cellular Effects

Granzyme B and caspase-8, the enzymes that interact with this compound, play crucial roles in cellular processes. Granzyme B is a serine protease found in cytotoxic T cells and NK cells, which cleaves and activates several caspases involved in apoptosis . Caspase-8 is a caspase protein that participates in the signal transduction of death receptors of the tumor necrosis factor receptor family and is also essential for the induction of the transcription factor NF-κB .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with granzyme B and caspase-8. These enzymes preferentially bind and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence in this compound, leading to the release of p-nitroaniline (pNA). The release of pNA is then measured at 405 nm to indirectly quantify the catalytic activity of the enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are typically measured over time to determine the stability and long-term effects of the compound. The release of pNA, which indicates the activity of granzyme B and caspase-8, is measured at different time points to assess the temporal effects of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathways of granzyme B and caspase-8. The enzymes cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence in this compound, which is a key step in their respective metabolic pathways .

Preparation Methods

  • The synthetic route involves assembling the amino acids in the specified sequence.
  • Unfortunately, specific reaction conditions and industrial production methods are not readily available in the literature.
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Unfortunately, detailed information on similar compounds is not readily available in the provided sources.

    Properties

    IUPAC Name

    (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YXEIIOVAGGAMCZ-NYMCBPKFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H38N6O11
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60385103
    Record name Ac-IEPD-PNA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60385103
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    634.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    216757-29-8
    Record name Ac-IEPD-PNA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60385103
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ac-Ile-Glu-Pro-Asp-PNA
    Reactant of Route 2
    Ac-Ile-Glu-Pro-Asp-PNA
    Reactant of Route 3
    Ac-Ile-Glu-Pro-Asp-PNA
    Reactant of Route 4
    Ac-Ile-Glu-Pro-Asp-PNA
    Reactant of Route 5
    Reactant of Route 5
    Ac-Ile-Glu-Pro-Asp-PNA
    Reactant of Route 6
    Ac-Ile-Glu-Pro-Asp-PNA

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